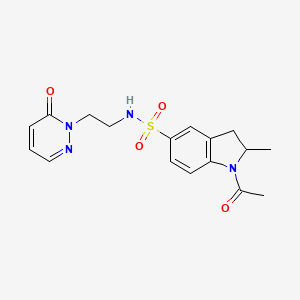

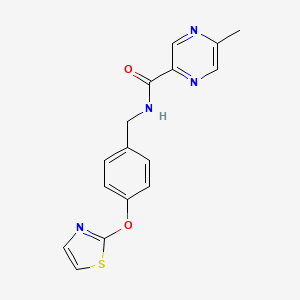

![molecular formula C12H15NOS B2710065 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one CAS No. 1184748-02-4](/img/structure/B2710065.png)

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thieno[3,2-c]pyridine derivatives are a class of compounds that have been studied for their diverse biological activities . They are characterized by a thiophene ring fused with a pyridine ring. The specific compound you mentioned, “1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one”, is a derivative of this class, with additional functional groups attached .

Molecular Structure Analysis

The molecular structure of thieno[3,2-c]pyridine derivatives is characterized by a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) fused with a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) . The specific structure of “this compound” would include additional functional groups attached to this core structure.Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-c]pyridine derivatives can be quite diverse, depending on the specific functional groups present in the molecule . Without more specific information on “this compound”, it’s difficult to provide a detailed analysis of its potential chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Thieno[3,2-c]pyridine derivatives, in general, are likely to have properties common to aromatic heterocycles .Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

- The catalytic activity of complexes with the thienyl group, including compounds structurally related to 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one, significantly influences the oligomerization of ethylene to α-olefins, highlighting the electronic influence of the thienyl sulfur atom (Bianchini et al., 2007).

Electrochromic Properties

- Novel thieno[3,2-b]thiophene/3,4-ethylenedioxythiophene-based compounds, structurally similar to the target compound, have been developed with electron-withdrawing side groups. These compounds, upon electropolymerization, exhibit electrochromic properties with significant potential for application in smart windows and displays due to their short response times and high contrast and coloration efficiency (Shao et al., 2017).

Synthesis of Heterocyclic Derivatives

- The compound this compound and its derivatives are pivotal in the synthesis of various heterocyclic compounds, demonstrating a wide range of potential pharmaceutical and chemical applications. For example, the development of thiazolo[3,2-a]pyridines and pyrimido[2,1-b]thiazines showcases the versatility of these compounds in creating bioactive molecules with potential anticancer properties (Sirakanyan et al., 2015).

Chemical Reactivity and Molecular Structure

- Research into the chemical reactivity and molecular structure of compounds within the thieno[2,3-b]pyridine system, which shares a close structural resemblance to the compound of interest, provides insights into the mechanisms of introducing C-substituents. These studies are essential for developing new synthetic methods and for understanding the fundamental chemical properties of these compounds (Klemm et al., 1984).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with “1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one” would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling and using it .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c1-3-10-9-6-8-15-11(9)5-7-13(10)12(14)4-2/h4,6,8,10H,2-3,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGDCXIUFNWKTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=C(CCN1C(=O)C=C)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

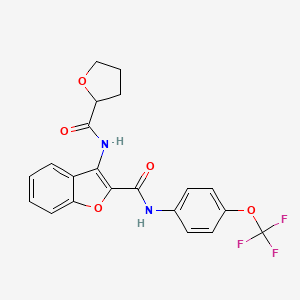

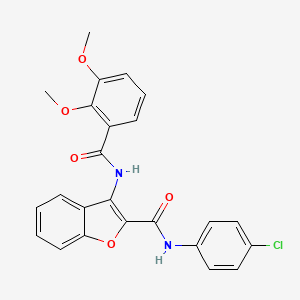

![N-[1,3-benzodioxol-5-yl-[(3-methoxybenzoyl)amino]methyl]-3-methoxybenzamide](/img/structure/B2709987.png)

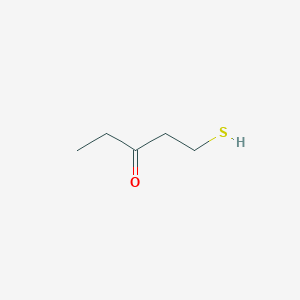

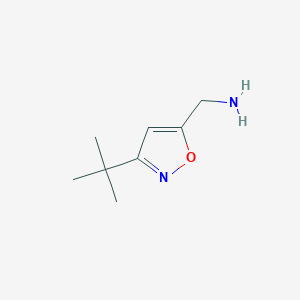

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2709990.png)

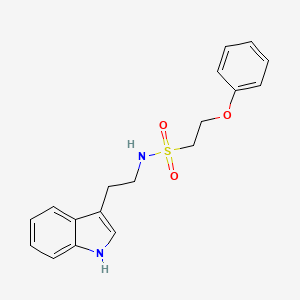

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709991.png)

![2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid](/img/structure/B2709993.png)

![5-[2-(thiophen-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2709995.png)

![2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2709996.png)

![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/no-structure.png)